molecular formula C17H24N2O2 B1506723 Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1158750-06-1

Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B1506723
CAS No.: 1158750-06-1
M. Wt: 288.4 g/mol
InChI Key: XPZOSNMGIILVJJ-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound characterized by two piperidine rings fused at a single carbon atom, forming a bicyclic system. The molecular formula is $$ \text{C}{17}\text{H}{24}\text{N}{2}\text{O}{2} $$, with a molecular weight of 288.39 g/mol. The IUPAC name derives from its structural components: a benzyl ester group attached to the carboxylate functionality at position 9 of the 1,9-diazaspiro[5.5]undecane core. The "spiro[5.5]" notation indicates two five-membered rings (piperidines) sharing one spiro carbon atom.

The benzyloxycarbonyl (Cbz) protecting group is linked to the secondary nitrogen of the diazaspiro system, while the primary nitrogen remains unsubstituted. This configuration is critical for modulating reactivity in synthetic applications. The SMILES representation ($$ \text{C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)CCNC1} $$) and InChIKey ($$ \text{XPZOSNMGIILVJJ-UHFFFAOYSA-N} $$) further delineate connectivity and stereoelectronic features.

Stereochemical Configuration and Conformational Analysis

The spirocyclic framework imposes rigid stereochemical constraints. The two piperidine rings adopt chair conformations to minimize steric strain, with the spiro carbon serving as the junction point. Dihedral angles between the nitrogen atoms and adjacent carbons are critical for maintaining planarity in the carboxylate group. Computational models suggest that the benzyl group introduces minor torsional strain due to its bulk, but this is offset by van der Waals interactions between the aromatic ring and adjacent hydrogens.

X-ray crystallography of analogous diazaspiro compounds reveals that substituents at position 9 influence ring puckering. For example, in 3-benzyl-3,9-diazaspiro[5.5]undecane, the benzyl group adopts an equatorial orientation to avoid axial crowding. In the target compound, the Cbz group likely occupies a similar equatorial position, stabilizing the chair conformation through intramolecular hydrogen bonding between the carbonyl oxygen and the secondary nitrogen.

Comparative Analysis with Related Diazaspiro Compounds

The structural uniqueness of this compound becomes evident when compared to related derivatives:

Compound Key Structural Differences Functional Implications
3-Benzyl-3,9-diazaspiro[5.5]undecane Lacks carboxylate group; benzyl at position 3 Reduced polarity; altered pharmacokinetics
Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate Nitrogen positions shifted to 2 and 9 Modified hydrogen-bonding capacity
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one Oxygen replaces one nitrogen; ketone present Enhanced electrophilicity

The presence of the Cbz group in the target compound enhances solubility in polar aprotic solvents (e.g., chloroform, methanol) compared to non-esterified analogs. Additionally, the spiro[5.5] system exhibits greater conformational stability than smaller spirocycles (e.g., spiro[3.5]), as larger rings reduce angle strain.

Crystallographic Data and Molecular Geometry

While direct crystallographic data for this compound are limited, studies on analogous compounds provide insights. For instance, 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives crystallize in monoclinic systems with space group $$ P2_1/n $$ and unit cell parameters $$ a = 11.5470 \, \text{Å}, b = 14.5322 \, \text{Å}, c = 11.7043 \, \text{Å}, \beta = 99.3103^\circ $$. These values suggest similar packing efficiency for the target compound, with intermolecular C–H···π interactions between benzyl groups and hydrogen bonds involving the carboxylate oxygen.

Key bond lengths and angles inferred from related structures include:

  • C–N bond: $$ 1.45–1.49 \, \text{Å} $$ (consistent with sp$$^3$$ hybridization)
  • N–C(=O) bond: $$ 1.33 \, \text{Å} $$ (indicative of partial double-bond character)
  • Spiro C–C bond: $$ 1.56 \, \text{Å} $$ (typical for single bonds in strained systems)

The molecular geometry is further stabilized by chair-chair conformations of the piperidine rings, with torsional angles near $$ 60^\circ $$ for optimal staggered configurations. These features underscore the compound’s rigidity, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c20-16(21-14-15-6-2-1-3-7-15)19-12-9-17(10-13-19)8-4-5-11-18-17/h1-3,6-7,18H,4-5,8-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZOSNMGIILVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60719166
Record name Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158750-06-1
Record name Phenylmethyl 1,9-diazaspiro[5.5]undecane-9-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158750-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

  • N-benzylpiperidine-4-ketone
  • Ethyl cyanoacetate

Synthetic Steps

Step Reaction Description Conditions Yield (%) Notes
1 Formation of 9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyano spiro[5.5]undecane React N-benzylpiperidine-4-ketone and ethyl cyanoacetate in 12% cholamine solution at 0°C for 8 days 65 Solid filtered, washed with ethanol and ether, pH adjusted to 6 with 2M HCl
2 Selective acidic hydrolysis and decarboxylation to form 9-benzyl-3,9-diaza-2,4-dioxo spiro[5.5]undecane Suspend product in 30% aqueous sulfuric acid, heat at 100°C for 18 hours 64-68 Reaction monitored by HPLC; product isolated by filtration and recrystallization
3 Reduction to 3-benzyl-3,9-diaza spiro[5.5]undecane Reflux with Lithium Aluminium Hydride (LiAlH4) in anhydrous tetrahydrofuran under nitrogen for 16 hours 73 Reaction quenched with 2M NaOH, purified by column chromatography

This sequence yields the benzyl 1,9-diazaspiro[5.5]undecane core with the carboxylate functionality protected as a benzyl ester, suitable for further functionalization or direct use.

Reaction Scheme Summary

The overall synthetic scheme can be summarized as follows:

  • Condensation and Cyclization: N-benzylpiperidine-4-ketone reacts with ethyl cyanoacetate in cholamine solution to form a dicyano-substituted spiro intermediate.
  • Acidic Hydrolysis and Decarboxylation: The intermediate undergoes selective hydrolysis under acidic conditions to remove unwanted groups and form the dioxo-spiro compound.
  • Reduction: The dioxo compound is reduced by LiAlH4 to yield the benzyl-protected diazaspiro compound with the carboxylate group intact.

Advantages of This Method

  • Mild Reaction Conditions: Avoids high-temperature pyrolysis, reducing safety risks and energy consumption.
  • Scalability: Suitable for large-scale synthesis due to straightforward reaction steps and manageable conditions.
  • High Yield: Each step achieves moderate to high yields, improving overall efficiency.
  • Versatility: The benzyl protecting group allows for subsequent deprotection or modification as needed for medicinal chemistry applications.

Comparative Data Table of Key Parameters

Parameter Traditional Method (Prior Art) CN101255159A Method
Starting Materials Similar (N-benzylpiperidine-4-ketone, ethyl cyanoacetate) Same
Reaction Conditions High temperature pyrolysis step (~>200°C) Mild acidic hydrolysis (~100°C)
Reaction Time Several days with harsh conditions 8 days at 0°C + 18 hours at 100°C + 16 hours reduction
Yield (Overall) Lower due to harsh conditions and side reactions Higher (~65-73% per step)
Safety Risky due to high temperature and pyrolysis Safer, milder conditions
Scalability Limited by harsh conditions Suitable for large scale

Research Findings and Notes

  • The presence of the benzyl group at position 9 is crucial for biological activity and binding affinity in related bioactive compounds.
  • The synthetic route allows for the introduction of various protecting groups at nitrogen positions, enabling structural diversity for medicinal chemistry exploration.
  • The method supports combinatorial chemistry approaches to generate libraries of diazaspiro derivatives for drug discovery.
  • Analytical monitoring by HPLC ensures reaction completion and product purity at each step.

Chemical Reactions Analysis

Types of Reactions: Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form this compound derivatives with different functional groups.

  • Reduction: Reduction reactions can yield derivatives with reduced benzyl groups.

  • Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications:
Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with specific biological targets, making it a candidate for drug development aimed at various conditions:

  • GABA Receptor Modulation: The compound has been explored as a GABAAR (gamma-aminobutyric acid type A receptor) antagonist. Studies indicate that it can modulate neurotransmission, which may have implications for treating neurological disorders such as anxiety and epilepsy.
  • Pain Management: Preliminary research suggests that derivatives of this compound exhibit analgesic properties, potentially serving as new pain relief medications .
  • Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial strains, indicating potential applications in combating infections.

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer PropertiesPotential to inhibit cancer cell proliferation through specific molecular interactions.
Pain ManagementInvestigated for analgesic effects in preclinical studies.
Immunomodulatory EffectsMay influence immune responses, warranting further research in immunology.
Antimicrobial ActivityEffective against various bacterial strains, suggesting a role in infection control.

Case Study: GABAAR Antagonism

A significant study evaluated the binding affinity of this compound to GABA receptors. The findings indicated a strong inhibitory effect on neurotransmission, suggesting its potential use in treating disorders linked to GABAergic dysfunctions such as anxiety and epilepsy.

Research on Analgesic Properties

Research highlighted the compound's dual action on sigma receptors and µ-opioid receptors, suggesting that it may provide pain relief through multiple pathways. This dual activity positions it as a promising lead compound for developing new analgesics .

Mechanism of Action

The mechanism by which Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate with structurally and functionally related diazaspiro compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Bioactivity/Application Synthesis Method
This compound C₁₇H₂₂N₂O₂ 290.36 N/A N/A Sigma-1 antagonism, obesity/pain therapy Alkylation with phase transfer catalysts
1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione (5d) C₁₅H₁₇N₂O₂ 265.31 80 162 Intermediate for diketopiperazine derivatives Cyclization of carboxylic acid derivatives
Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate C₁₆H₂₂N₂O₃ 290.36 N/A N/A Structural analog with oxygen substitution Similar alkylation strategies
tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate C₁₄H₂₆N₂O₂ 254.37 N/A N/A Pharmaceutical intermediate RCM (Ring-Closing Metathesis)
9-Benzyl-3-cyclobutyl-3,9-diazaspiro[5.5]undecane C₁₉H₂₉N₂ 285.45 N/A N/A Not reported; structural diversity Solid-phase synthesis

Structural and Functional Differences

  • Benzyl vs.
  • Oxygen Substitution : Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate replaces a nitrogen with oxygen, altering hydrogen-bonding capacity and electronic properties, which may affect receptor binding .
  • Spiro Ring Size : Compounds like 6-aryl-6,9-diazaspiro[4.5]decane-8,10-diones (e.g., 5a–c) feature a smaller [4.5] spiro system, reducing conformational flexibility compared to the [5.5] system .

Biological Activity

Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, mechanisms of action, and comparative analyses with related compounds.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H24N2O2
  • Molecular Weight : 288.39 g/mol
  • CAS Number : 1158750-06-1

The compound features a spirocyclic structure, integrating two nitrogen atoms within a bicyclic framework, which contributes to its unique chemical properties and potential biological activities .

This compound interacts with specific molecular targets such as protein kinases, which are crucial in cellular signaling pathways. Its spirocyclic structure allows for high-affinity binding to these targets, potentially modulating their activity and leading to various biological effects. This interaction is essential for its pharmacological applications, including anti-cancer properties and modulation of enzyme activity .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-Cancer Properties : Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation.
  • Pain Management : Potential applications in treating pain through modulation of neurotransmitter systems.
  • Obesity Treatment : Inhibition of enzymes like acetyl CoA carboxylase and antagonism against neuropeptide Y have been suggested as mechanisms for obesity treatment .
  • Cardiovascular Effects : Possible implications in managing cardiovascular disorders through its action on relevant signaling pathways.

Case Studies and Experimental Data

A review of various studies highlights the biological activities associated with benzyl 1,9-diazaspiro[5.5]undecane derivatives:

StudyFindingsBiological Activity
Evaluated the compound's ability to inhibit protein kinasesAnti-cancer activity
Investigated effects on neurotransmitter systemsPain management
Explored metabolic effects related to obesityWeight management

Comparative Analysis with Related Compounds

This compound can be compared with other diazaspiro compounds based on their structural characteristics and biological activities:

CompoundStructure TypeNotable Activity
1,9-Diazaspiro[5.5]undecaneBasic structureGeneral pharmacological activity
3,9-Diazaspiro[5.5]undecaneVariant structurePotential anti-cancer properties
Benzyl 2,9-diazaspiro[5.5]undecaneSubstituted variantEnhanced binding affinity to targets

Q & A

Basic: What are the critical steps and optimization strategies in microwave-assisted solid-phase synthesis of Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate?

Methodological Answer:
The synthesis relies on microwave-assisted annulation of primary amines with resin-bound bismesylates. Key steps include:

Linker Selection : Use of an α-methyl benzyl carbamate resin linker is critical for stability under microwave conditions and efficient cleavage post-synthesis .

Reaction Parameters : Microwave irradiation at 100–120°C for 20–30 minutes accelerates cyclization while minimizing side reactions.

Purification : Post-cleavage, column chromatography (silica gel, eluent: DCM/MeOH 95:5) ensures purity (>95%).

Yield Optimization : Primary amine substitution patterns (e.g., benzyl vs. alkyl groups) influence reaction efficiency, with aromatic amines providing higher yields (~70–80%) due to resonance stabilization .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

NMR Spectroscopy :

  • 1H/13C NMR : Confirm spirocyclic core via characteristic signals (e.g., δ 3.5–4.5 ppm for N-CH2 groups, δ 1.2–2.0 ppm for spirocyclic protons) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the diazaspiro system.

Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 290.36 [M+H]+) .

Chromatography :

  • HPLC : Use a C18 column (MeCN/water + 0.1% TFA) to assess purity (>98%) .
  • TLC : Monitor reaction progress (Rf ~0.4 in EtOAc/hexane 1:1) .

Advanced: How does the spirocyclic structure influence binding affinity to GABA-A receptors?

Methodological Answer:
The diazaspiro scaffold mimics bioactive conformations of GABAergic ligands. Key factors include:

Stereoelectronic Effects : The spirocyclic nitrogen atoms engage in hydrogen bonding with GABA-A’s α/β subunit interface.

Substituent Effects : Benzyl groups at position 9 enhance lipophilicity, improving blood-brain barrier penetration, while hydroxylation at position 4 reduces affinity due to steric hindrance .

SAR Studies : Analogues with trifluoroacetyl modifications (e.g., 1-(2,2,2-trifluoroacetyl) derivatives) show 10-fold higher binding affinity (IC50 ~50 nM vs. ~500 nM for parent compound) .

Advanced: What methodologies resolve contradictions in reported biological activities across studies?

Methodological Answer:
Discrepancies often arise from assay conditions or structural variations. Mitigation strategies:

Standardized Assays : Use orthogonal assays (e.g., ER stress via GRP78 biosensor in glioma models vs. in vitro enzyme inhibition) to validate activity .

Structural Confirmation : Ensure consistent stereochemistry via X-ray crystallography or NOESY NMR, as minor stereochemical changes (e.g., R vs. S configuration) drastically alter activity .

Control for Impurities : LC-MS/MS quantifies trace intermediates (e.g., uncyclized amines) that may skew bioactivity results .

Advanced: How can structural modifications enhance inhibitory activity against sEH or MmpL3?

Methodological Answer:

sEH Inhibition :

  • Introduce polar groups (e.g., carboxylates at position 3) to interact with sEH’s catalytic triad (Asp335, Tyr383, Tyr466) .
  • Replace benzyl with pyridinyl groups to improve water solubility (logP reduction from 3.2 to 2.5).

MmpL3 Inhibition :

  • Add hydrophobic substituents (e.g., cyclopropyl at position 3) to enhance membrane permeability and target mycobacterial MmpL3 .
  • SAR Table :

ModificationsEH IC50 (nM)MmpL3 IC50 (μM)
Parent compound120015.2
3-Carboxylate analog85>50
3-Cyclopropyl analog9503.8

Basic: What protocols ensure scalability of synthesis while maintaining yield and purity?

Methodological Answer:

Batch Size Adaptation :

  • Solid-Phase Synthesis : Scale resin loading from 0.1 mmol to 10 mmol with proportional reagent adjustments. Use automated microwave reactors for reproducibility .

Workflow Optimization :

  • Extraction : After cleavage, use methylene chloride/water partitioning (pH 12) to isolate the free base .
  • Crystallization : Recrystallize from ethanol/water (70:30) to achieve >99% purity .

Process Analytics : In-line FTIR monitors reaction completion, reducing batch failures .

Advanced: What mechanisms explain the compound’s cytotoxicity in 3D glioma models?

Methodological Answer:
The compound induces ER stress via:

GRP78 Upregulation : Activates the unfolded protein response (UPR), leading to apoptosis in glioma stem cells (IC50 ~5 μM) .

Calcium Flux Modulation : Disrupts ER Ca2+ homeostasis, measured via Fluo-4 AM fluorescence assays .

Orthogonal Validation :

  • RNA-seq : Confirms upregulation of CHOP and ATF4, markers of ER stress.
  • Caspase-3 Activation : Western blotting detects cleavage post-treatment .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate

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